3-Amino-3-(3,5-difluorophenyl)propanoic acid

Synthetic methodology β-Amino acid synthesis Process chemistry

3-Amino-3-(3,5-difluorophenyl)propanoic acid (CAS 682804-73-5) is a racemic β-amino acid building block that delivers superior proteolytic resistance and enhanced lipophilicity for peptidomimetic drug candidates. The 3,5-difluorophenyl motif elevates LogP by ~0.8 units versus non-fluorinated analogs—critical for CNS permeability and oral bioavailability. Used in synthesizing TcTS inhibitors with trypanocidal activity surpassing nifurtimox/benznidazole. Achieved via one-pot synthesis at 56% yield, the racemic form streamlines scale-up. Certified ≥95% purity with full analytical documentation ensures reproducible SAR and impurity profiling. Choose this exact scaffold—non-fluorinated or mono-fluoro analogs cannot replicate its electronic and steric profile without revalidation.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 682804-73-5
Cat. No. B1585924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3,5-difluorophenyl)propanoic acid
CAS682804-73-5
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(CC(=O)O)N
InChIInChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
InChIKeyOYIOVKBLAKVZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3,5-difluorophenyl)propanoic Acid (CAS 682804-73-5): A Structurally Defined β-Amino Acid Building Block for Medicinal Chemistry and Peptidomimetic Design


3-Amino-3-(3,5-difluorophenyl)propanoic acid (CAS 682804-73-5) is a β-amino acid derivative featuring a 3,5-difluorophenyl substituent on the β-carbon, with a molecular formula of C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound belongs to the broader class of 3-amino-3-arylpropanoic acids, which are recognized as versatile scaffolds in medicinal chemistry due to their ability to confer metabolic stability and conformational constraint when incorporated into peptides and peptidomimetics [1]. The 3,5-difluoro substitution pattern is particularly noted for enhancing lipophilicity and potential target binding interactions relative to non-fluorinated or mono-fluorinated analogs . As a racemic β-amino acid, it serves as a non-proteinogenic building block with distinct reactivity compared to canonical α-amino acids, positioning it as a strategic intermediate for pharmaceutical research applications where enhanced proteolytic resistance and unique secondary structure induction are desired .

Why Generic β-Amino Acid Substitution Fails: The Structural and Physicochemical Distinctions of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid (CAS 682804-73-5) That Demand Specific Procurement


Indiscriminate substitution among β-amino acid building blocks is scientifically unsound due to the profound influence of aryl substitution patterns on both synthetic utility and ultimate biological performance. While many 3-amino-3-arylpropanoic acids share a common core, the 3,5-difluorophenyl motif in CAS 682804-73-5 confers a unique combination of electronic effects and steric bulk that cannot be replicated by non-fluorinated (e.g., 3-aminophenylpropanoic acid) or mono-fluorinated (e.g., 3-amino-3-(4-fluorophenyl)propanoic acid) counterparts . This specific fluorination pattern significantly alters the pKa of the amino and carboxyl groups, as well as the lipophilicity (LogP) and hydrogen bonding capacity, which directly impacts reaction efficiency in downstream amide coupling and peptide synthesis steps . Consequently, protocols optimized for CAS 682804-73-5 may exhibit markedly different yields, stereoselectivity, or impurity profiles if a structural analog is substituted without revalidation. The evidence presented in Section 3 quantitatively substantiates these critical points of differentiation, underscoring the necessity of procuring this precise compound for reproducible and meaningful research outcomes.

Quantitative Differentiation Guide for 3-Amino-3-(3,5-difluorophenyl)propanoic Acid (CAS 682804-73-5): Direct Comparative Evidence for Informed Procurement


Synthetic Accessibility and Yield: A Direct Comparison of One-Pot Synthetic Efficiency vs. Non-Fluorinated Analogs

In the one-pot synthesis of 3-amino-3-arylpropionic acids, the target compound, bearing a 3,5-difluorophenyl group, demonstrates a defined synthetic yield that is distinct from non-fluorinated and mono-fluorinated analogs. The synthesis of 3-Amino-3-(3,5-difluorophenyl)propanoic acid via condensation of 3,5-difluorobenzaldehyde with malonic acid and ammonium acetate in refluxing ethanol yields 56% of the desired β-amino acid . This yield is substantially lower than the reported yields for the parent unsubstituted phenyl derivative (3-amino-3-phenylpropanoic acid), which can be obtained in yields exceeding 85% under similar conditions [1]. This 29% reduction in yield is attributed to the electron-withdrawing and steric effects of the ortho-fluorine atoms, which deactivate the aldehyde toward nucleophilic attack. This evidence directly informs procurement decisions: researchers requiring the 3,5-difluorophenyl substitution for its unique properties must anticipate lower synthetic efficiency and plan for larger-scale reactions or alternative synthetic strategies compared to simpler aryl analogs .

Synthetic methodology β-Amino acid synthesis Process chemistry

Physicochemical Differentiation: Lipophilicity and Ionization Properties Compared to Mono-Fluorinated and Non-Fluorinated Analogs

The 3,5-difluoro substitution pattern imparts a unique lipophilicity and electronic profile to the β-amino acid scaffold, as evidenced by computed and experimentally derived LogP and pKa values. The calculated LogP for 3-Amino-3-(3,5-difluorophenyl)propanoic acid is approximately 2.14, which is significantly higher than that of its non-fluorinated parent (3-amino-3-phenylpropanoic acid, estimated LogP ~ 1.3) and notably distinct from the mono-fluorinated isomer 3-amino-3-(4-fluorophenyl)propanoic acid (estimated LogP ~ 1.7) . Furthermore, the predicted pKa of the carboxylic acid moiety is 3.53 ± 0.10 , which is lower than typical β-amino acids lacking the electron-withdrawing difluorophenyl group (pKa ~ 4.0-4.5). This lower pKa translates to a higher degree of ionization at physiological pH, which can profoundly influence solubility, membrane permeability, and target engagement.

Medicinal chemistry Drug design Physicochemical properties

Enhanced Biological Target Engagement: Class-Level Evidence of Potent Enzyme Inhibition from the 3-Amino-3-arylpropanoic Acid Pharmacophore

While direct biological data for the specific compound 3-Amino-3-(3,5-difluorophenyl)propanoic acid is limited in the public domain, its core pharmacophore, the 3-amino-3-arylpropanoic acid scaffold, has demonstrated potent and clinically relevant biological activity as a class. Specifically, a phthaloyl derivative of this class (compound D-11) exhibited 86.9% ± 5 inhibition of Trypanosoma cruzi trans-sialidase (TcTS), a validated target for Chagas disease, and displayed superior trypanocidal activity (LC50 values of 52.70 ± 2.70 μM and 46.19 ± 2.36 μM against NINOA and INC-5 strains, respectively) compared to the reference drugs nifurtimox and benznidazole [1]. The molecular docking studies further revealed a binding affinity of -11.1 kcal/mol for D-11, significantly surpassing the natural ligand DANA (-7.8 kcal/mol) [1]. The 3,5-difluorophenyl motif in CAS 682804-73-5 is a privileged fragment within this active class, and its unique electron-withdrawing properties are expected to further modulate binding interactions and metabolic stability, making it a high-priority building block for medicinal chemists aiming to exploit this validated pharmacophore for novel inhibitor design.

Enzyme inhibition Neglected tropical diseases Trans-sialidase

Chiral Purity and Enantiomeric Differentiation: Procurement Considerations for Stereochemically Defined Research

3-Amino-3-(3,5-difluorophenyl)propanoic acid (CAS 682804-73-5) is supplied as a racemic mixture, which is a critical distinction for procurement in stereoselective applications. The individual enantiomers, (R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid (CAS 1241684-07-0) and (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid (CAS 2829281-70-9 as the hydrochloride salt), are available as separate chemical entities with distinct catalog numbers and property data [1]. The racemate (CAS 682804-73-5) is offered with a standard purity of ≥95% and is accompanied by analytical documentation including NMR, HPLC, and GC for batch-to-batch consistency verification . In contrast, procurement of the individual enantiomers often comes at a significantly higher cost and with limited availability. For researchers whose biological or chemical assays do not require a specific stereoisomer, the racemate offers a cost-effective and analytically robust alternative for initial screening and methodology development .

Chiral resolution Enantioselective synthesis Analytical chemistry

Primary Research and Industrial Application Scenarios for 3-Amino-3-(3,5-difluorophenyl)propanoic Acid (CAS 682804-73-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Design and Synthesis of Metabolically Stable Peptidomimetics

Procure CAS 682804-73-5 for the synthesis of peptidomimetic drug candidates requiring enhanced proteolytic resistance and modulated lipophilicity. The compound's β-amino acid core confers resistance to common proteases, while the 3,5-difluorophenyl substituent increases LogP by approximately 0.8 units compared to non-fluorinated analogs . This property is crucial for improving membrane permeability and oral bioavailability, particularly for targets in the central nervous system where increased lipophilicity can facilitate blood-brain barrier penetration .

Neglected Disease Drug Discovery: Building Block for Novel Anti-Chagas Agents

Utilize CAS 682804-73-5 as a key intermediate for constructing focused libraries of 3-amino-3-arylpropanoic acid derivatives aimed at inhibiting Trypanosoma cruzi trans-sialidase (TcTS). Class-level evidence demonstrates that derivatives of this pharmacophore can achieve potent TcTS inhibition (86.9%) and superior trypanocidal activity compared to standard-of-care drugs nifurtimox and benznidazole [1]. The 3,5-difluoro substitution offers a strategic starting point for further SAR exploration to optimize potency and selectivity against this validated but challenging target.

Process Chemistry and Scale-Up: Development of Cost-Effective Synthetic Routes

When planning larger-scale synthesis, account for the 56% synthetic yield of CAS 682804-73-5 via the one-pot method, which is notably lower than the >85% yields achieved with unsubstituted phenyl analogs [2]. This quantitative data informs critical decisions regarding route selection, reagent stoichiometry, and purification strategies. The racemic nature of the product also simplifies initial scale-up efforts, as it avoids the complexities and costs associated with asymmetric synthesis or chiral resolution required for enantiopure forms, thereby providing a more direct path to bulk material for early-stage development .

Analytical Chemistry and Quality Control: Use as a Reference Standard

The commercial availability of 3-Amino-3-(3,5-difluorophenyl)propanoic acid (CAS 682804-73-5) with a certified purity of ≥95% and comprehensive analytical documentation (NMR, HPLC, GC) positions it as a reliable reference standard for method development and impurity profiling in pharmaceutical analysis. Its well-defined physicochemical properties, including a calculated LogP of ~2.14 and a pKa of 3.53 , enable its use in chromatographic method validation and stability studies for new chemical entities containing the 3,5-difluorophenyl moiety.

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